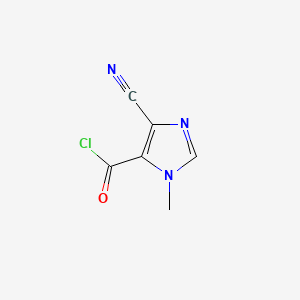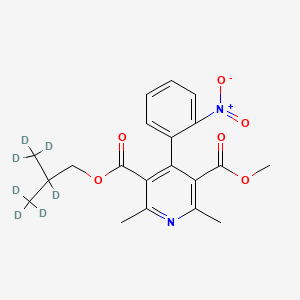
Dehydro Nisoldipine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Nisoldipine-d7 is the labelled analogue of Dehydro Nisoldipine, which is a metabolite of Nisoldipine . It is used for scientific research and development .
Molecular Structure Analysis
The molecular formula of Dehydro Nisoldipine-d7 is C20H15D7N2O6 . The IUPAC name is 5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis
Dehydro Nisoldipine-d7 is an off-white solid . It is slightly soluble in chloroform and methanol . The molecular weight is 393.44 .Applications De Recherche Scientifique
Sublingual Film Development
Dehydro Nisoldipine-d7: is used in the development of sublingual films for medications like Nisoldipine, a calcium channel blocker. Researchers aim to improve the bioavailability of drugs with poor aqueous solubility through solid dispersion-based sublingual films . These films are designed to disintegrate rapidly and release the drug efficiently, offering an alternative route of administration that bypasses the gastrointestinal tract.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
In the realm of pharmacokinetics, Dehydro Nisoldipine-d7 plays a role in the formulation of SNEDDS to enhance the solubility and bioavailability of drugs . These systems are particularly beneficial for drugs with low water solubility, improving their therapeutic efficacy and consistency of absorption.
Clinical Research
In clinical research, Dehydro Nisoldipine-d7 is instrumental in evaluating the efficacy and safety of new drug formulations. It helps in conducting trials that compare the performance of innovative drug delivery systems with traditional ones, ensuring that new treatments are both effective and safe for patient use .
Biotechnology Applications
In biotechnology, Dehydro Nisoldipine-d7 is used as a biochemical for proteomics research. It serves as a reference compound in various studies, helping researchers to identify and quantify proteins in complex biological samples .
Chemical Analysis
Dehydro Nisoldipine-d7 is also significant in chemical analysis, where it is used as a standard for calibrating instruments and validating analytical methods. Its stable isotopic label ensures accurate and precise measurements, which are crucial for research and development in chemistry .
Mécanisme D'action
Target of Action
Dehydro Nisoldipine-d7, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . The main target within these cells are the voltage-gated L-type calcium channels . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .
Mode of Action
Dehydro Nisoldipine-d7 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium into the smooth muscle cells . Since calcium influx is essential for smooth muscle contraction, this inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .
Biochemical Pathways
The action of Dehydro Nisoldipine-d7 affects the calcium signaling pathway in vascular smooth muscle cells. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of these cells . This disruption leads to the relaxation of the smooth muscle cells in the blood vessels, causing them to dilate .
Pharmacokinetics
The parent compound nisoldipine is known to have a bioavailability of 4-8% . It is highly protein-bound and metabolized by the liver enzyme CYP3A4 . The elimination half-life is between 7-12 hours, and it is primarily excreted via urine
Action Environment
The action of Dehydro Nisoldipine-d7, like many other drugs, can be influenced by various environmental factorsFor instance, the parent compound Nisoldipine’s effectiveness can be significantly increased by grapefruit juice, which inhibits the CYP3A4 enzyme responsible for its metabolism .
Safety and Hazards
Dehydro Nisoldipine-d7 is not intended for use in humans or animals and is for research use only . It may be harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .
Relevant Papers One relevant paper discusses the design, formulation, in vitro, in vivo, and pharmacokinetic evaluation of nisoldipine-loaded self-nanoemulsifying drug delivery system . Another paper discusses the experimental pharmacology of Nisoldipine .
Propriétés
IUPAC Name |
5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPLNDGLOCZGS-UENXPIBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


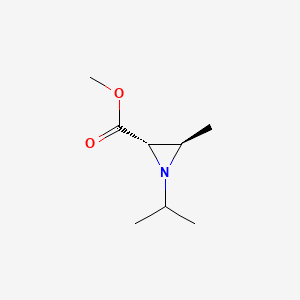


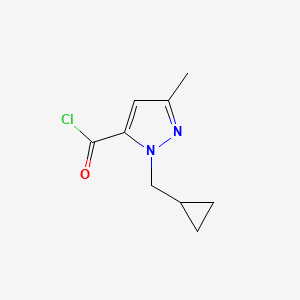
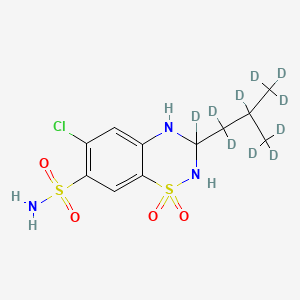

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)
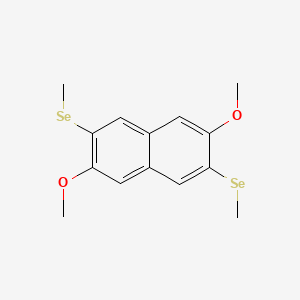

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)
